3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with complex substituents. The compound bears the Chemical Abstracts Service registry number 1219979-14-2, which uniquely identifies this specific molecular structure in chemical databases. The molecular formula has been determined as C₁₉H₃₂ClNO, indicating the presence of nineteen carbon atoms, thirty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This composition reflects the substantial molecular weight of 325.92 daltons, which is characteristic of compounds containing multiple tert-butyl groups that contribute significantly to the overall molecular mass.
The structural complexity of this compound arises from the presence of the 2,4-di-tert-butylphenoxy moiety, which introduces considerable steric bulk and affects the overall molecular geometry. The tert-butyl groups, each containing four carbon atoms, create significant steric hindrance around the phenoxy ring, influencing both intramolecular and intermolecular interactions. The pyrrolidine ring serves as the core heterocyclic structure, providing a five-membered nitrogen-containing framework that is commonly found in biologically active compounds. The methylene bridge connecting the phenoxy group to the pyrrolidine ring allows for conformational flexibility while maintaining the integrity of both structural components.
Related compounds in this chemical family include the simpler 3-(2,4-di-tert-butylphenoxy)pyrrolidine hydrochloride, which lacks the methylene linker and has the molecular formula C₁₈H₃₀ClNO with a molecular weight of 311.89 daltons. This structural comparison highlights the additional carbon and two hydrogen atoms contributed by the methylene bridge in the target compound. The presence of this methylene spacer fundamentally alters the spatial relationship between the phenoxy and pyrrolidine components, potentially affecting the compound's conformational preferences and biological activity profiles.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1219979-14-2 |
| Molecular Formula | C₁₉H₃₂ClNO |
| Molecular Weight | 325.92 daltons |
| Number of Carbon Atoms | 19 |
| Number of Hydrogen Atoms | 32 |
| Number of Heteroatoms | 2 (N, O) + 1 (Cl) |
Crystallographic Structure and Conformational Analysis
The crystallographic analysis of pyrrolidine derivatives reveals important insights into the conformational preferences and intermolecular packing arrangements of these compounds. Research on structurally related tert-butyl pyrrolidine derivatives demonstrates that the pyrrolidine ring typically adopts an envelope conformation, which is characteristic of five-membered heterocycles. This envelope conformation involves one carbon atom being displaced from the plane formed by the other four ring atoms, creating a puckered structure that minimizes ring strain while accommodating the nitrogen atom's tetrahedral geometry.
The presence of bulky tert-butyl substituents significantly influences the crystallographic packing of these compounds. Studies on similar structures indicate that intermolecular hydrogen bonding patterns of the type Carbon-Hydrogen···Oxygen contribute to crystal stability. These weak hydrogen bonds, while individually modest in strength, collectively contribute to the overall stability of the crystal lattice structure. The steric bulk introduced by multiple tert-butyl groups creates distinct packing challenges that must be accommodated within the crystal structure, often leading to increased unit cell volumes and reduced packing efficiency compared to less substituted analogs.
Conformational analysis of the phenoxy-methyl-pyrrolidine linkage reveals that the methylene bridge provides significant rotational freedom around the Carbon-Oxygen and Carbon-Carbon bonds. This flexibility allows the molecule to adopt multiple low-energy conformations, which may be crucial for its biological activity. The tert-butyl groups on the phenoxy ring create preferential orientations that minimize steric clashes, effectively limiting the accessible conformational space despite the inherent flexibility of the methylene linker.
The intermolecular interactions observed in related pyrrolidine structures include both classical and non-classical hydrogen bonding patterns. The hydrochloride salt form introduces additional opportunities for hydrogen bonding through the protonated nitrogen center, which can interact with chloride anions and other hydrogen bond acceptors in the crystal structure. These ionic interactions contribute significantly to the overall crystal stability and may influence the compound's solubility characteristics and dissolution behavior.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. The Simplified Molecular Input Line Entry System representation CC(C1=CC=C(OCC2CNCC2)C(C(C)(C)C)=C1)(C)C.[H]Cl clearly indicates the connectivity pattern for nuclear magnetic resonance interpretation. Proton nuclear magnetic resonance spectra of related di-tert-butyl pyrrolidine derivatives typically exhibit characteristic patterns reflecting the multiple tert-butyl environments and the pyrrolidine ring protons.
The tert-butyl groups manifest as distinctive singlets in the proton nuclear magnetic resonance spectrum, appearing as high-intensity peaks due to the nine equivalent methyl protons in each tert-butyl group. These signals typically appear in the aliphatic region between 1.0 and 1.5 parts per million, providing clear evidence for the presence and number of tert-butyl substituents. The aromatic protons of the phenoxy ring appear in the characteristic aromatic region between 6.5 and 7.5 parts per million, with splitting patterns determined by the substitution pattern on the benzene ring.
Research on related pyrrolidine compounds indicates that the pyrrolidine ring protons exhibit complex multipicity patterns due to the non-equivalent environments created by the ring puckering and the presence of asymmetric substituents. The methylene protons connecting the pyrrolidine ring show characteristic chemical shifts and coupling patterns that reflect their proximity to both the nitrogen atom and the phenoxy group. The methylene bridge protons linking the phenoxy group to the pyrrolidine ring appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing effects of the aromatic oxygen.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the quaternary carbon atoms of the tert-butyl groups appearing as distinct signals in the aliphatic region. The aromatic carbon atoms exhibit characteristic chemical shifts reflecting the electron density distribution in the substituted benzene ring. Studies on similar compounds demonstrate that the pyrrolidine ring carbons show well-resolved signals that can be assigned based on their connectivity patterns and chemical environments.
Infrared spectroscopy of pyrrolidine hydrochloride derivatives reveals characteristic absorption bands that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations typically appear as weak bands in the 3500-3300 wavenumber region, reflecting the secondary amine character of the pyrrolidine ring. Carbon-hydrogen stretching vibrations from both aliphatic and aromatic groups create a complex pattern in the 2800-3100 wavenumber region, with the tert-butyl methyl groups contributing significantly to the intensity in the aliphatic carbon-hydrogen stretching region.
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak at mass-to-charge ratio 325.92 corresponds to the protonated molecular ion of the free base form, while fragmentation patterns reveal the characteristic loss of tert-butyl groups and cleavage of the methylene bridge. Common fragmentation pathways in related compounds include the loss of tert-butyl radicals (mass 57) and the formation of tropylium-type ions from the aromatic ring system.
| Spectroscopic Technique | Key Characteristics |
|---|---|
| ¹H Nuclear Magnetic Resonance | Tert-butyl singlets (1.0-1.5 ppm), aromatic protons (6.5-7.5 ppm), complex pyrrolidine patterns |
| ¹³C Nuclear Magnetic Resonance | Quaternary tert-butyl carbons, aromatic carbons, pyrrolidine ring carbons |
| Infrared Spectroscopy | Weak Nitrogen-Hydrogen stretching (3500-3300 cm⁻¹), Carbon-Hydrogen stretching (2800-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion at m/z 325.92, tert-butyl loss fragments (m/z 268.92), aromatic fragments |
Properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)15-7-8-17(16(11-15)19(4,5)6)21-13-14-9-10-20-12-14;/h7-8,11,14,20H,9-10,12-13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZWXJRLMQFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis Conditions for Related Pyrrolidine Derivatives
Chemical Reactions Analysis
Types of Reactions
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Observations:
Molecular Mass and Solubility :
- The target compound’s higher molar mass (~323.9 g/mol) compared to (282.59 g/mol) and (267.68 g/mol) suggests reduced aqueous solubility, a common trade-off with bulky substituents .
- The ester derivative (369.93 g/mol) exhibits even lower solubility due to the carboxylate group but may serve as a prodrug .
Biological Activity
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential uses.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₃₂ClNO
- CAS Number : 1219979-14-2
- Molecular Weight : 329.93 g/mol
- Hazard Classification : Irritant
The compound features a pyrrolidine ring substituted with a phenoxy group that contains di-tert-butyl groups, contributing to its steric hindrance and influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The bulky di-tert-butylphenoxy substituent enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with target sites effectively.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as a ligand for specific neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in inflammatory processes, similar to other piperidine derivatives.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrrolidine derivatives can inhibit the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation .
Case Studies
- Anti-inflammatory Activity :
-
Neuroprotective Effects :
- Other research has suggested that similar compounds might protect neuronal cells from oxidative stress through modulation of signaling pathways associated with neuroinflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Indomethacin | Standard anti-inflammatory | Strong anti-inflammatory | Effective but has significant gastrointestinal side effects |
| This compound | Unique bulky substituent | Potentially strong anti-inflammatory | Reduced ulcerogenic effects compared to indomethacin |
| Other Piperidine Derivatives | Varies | Varies | Often less effective than the di-tert-butyl substituted variants |
Research Applications
The compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique structure makes it a candidate for developing new analgesics or anti-inflammatory drugs.
- Biological Studies : It serves as a tool for studying biological pathways related to inflammation and pain modulation.
Q & A
Q. Table 1: Example Reaction Parameters from DoE
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Molar Ratio (A:B) | 1:1 to 1:2.5 | 1:1.8 |
| Temperature (°C) | 50–90 | 70 |
| Reaction Time (h) | 6–24 | 12 |
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .
- Emergency protocols : Neutralize spills with sodium bicarbonate and report incidents per institutional Chemical Hygiene Plans .
Basic: How can spectroscopic methods characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.3 ppm for CH₃; δ ~30–35 ppm for quaternary C) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or tert-butyl groups) .
- X-ray Crystallography : Resolve steric effects on molecular conformation, particularly the dihedral angle between phenoxy and pyrrolidine moieties .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
- Computational pre-screening : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
- High-throughput experimentation (HTE) : Test >100 conditions (solvent, catalyst, temperature) in parallel using automated platforms .
- Kinetic modeling : Fit time-course data to first/second-order models to refine reaction duration .
Advanced: How to resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
Answer:
- Meta-analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) to identify outliers .
- Reproducibility checks : Validate purity (>95% by HPLC) and confirm stereochemistry (via chiral chromatography or optical rotation) .
- Cross-disciplinary feedback : Integrate computational predictions (e.g., molecular docking) with experimental IC₅₀ values to reconcile discrepancies .
Advanced: What computational methods aid in understanding its reactivity and supramolecular interactions?
Answer:
- Molecular Dynamics (MD) simulations : Model aggregation behavior in solution due to hydrophobic tert-butyl groups .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
- Crystal structure prediction (CSP) : Use algorithms (e.g., USPEX) to anticipate polymorphic forms and their stability .
Advanced: How can this compound be applied in drug discovery?
Answer:
- Pharmacophore modeling : Map its pyrrolidine and phenoxy groups to target GPCRs or ion channels .
- Structure-Activity Relationship (SAR) : Modify the tert-butyl groups to balance lipophilicity (logP) and solubility (e.g., via PEGylation) .
- In vitro assays : Test cytotoxicity (MTT assay) and permeability (Caco-2 model) to prioritize lead candidates .
Basic: What are the best practices for storing this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
